![molecular formula C16H24BrF3N4O B10966045 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966045.png)
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE typically involves multiple steps starting from commercially available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of bromine, methyl, and trifluoromethyl groups via electrophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with an isopropyl piperidine moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and bromine substituents but differs in the core structure.
4-Bromo-2-(trifluoromethyl)benzonitrile: Another compound with similar substituents but a different functional group.
Uniqueness
What sets 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE apart is its combination of a pyrazole ring with a piperidine moiety, along with the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24BrF3N4O |
|---|---|
Molecular Weight |
425.29 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C16H24BrF3N4O/c1-9(2)23-7-5-12(6-8-23)21-15(25)11(4)24-10(3)13(17)14(22-24)16(18,19)20/h9,11-12H,5-8H2,1-4H3,(H,21,25) |
InChI Key |
RYAHHFMMJPIXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2CCN(CC2)C(C)C)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


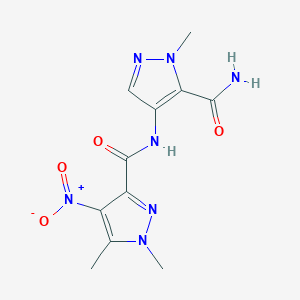
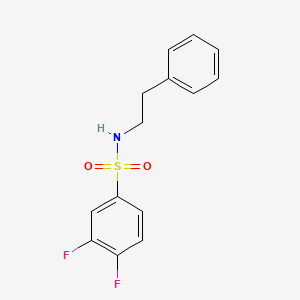
![4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965975.png)
![5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10965979.png)
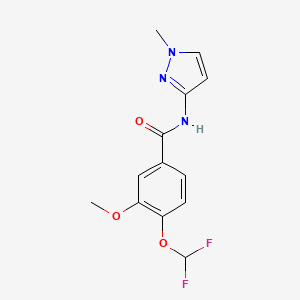

![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10966007.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10966011.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)
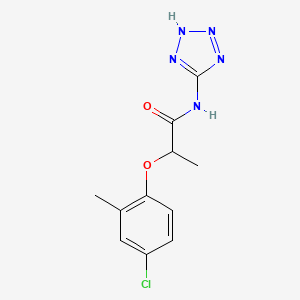
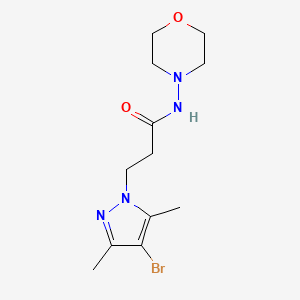
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10966027.png)
![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10966031.png)
